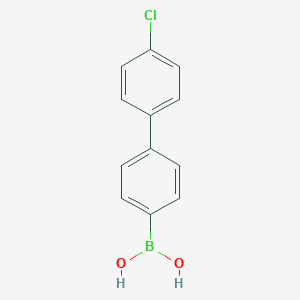
4'-氯-4-联苯硼酸
描述
4’-Chloro-4-biphenylboronic acid is an organic compound with the molecular formula C12H10BClO2 and a molecular weight of 232.47 g/mol . It is characterized by the presence of a chlorine atom and a boronic acid functional group attached to a biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
4’-Chloro-4-biphenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
4’-Chloro-4-biphenylboronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 4’-Chloro-4-biphenylboronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This is a key step in the reaction and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which 4’-Chloro-4-biphenylboronic acid is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important factors influencing its bioavailability .
Result of Action
The primary result of the action of 4’-Chloro-4-biphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and functionalities .
Action Environment
The action of 4’-Chloro-4-biphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . The reaction may be affected by the presence of water and certain types of functional groups . Additionally, the stability of the compound can be influenced by factors such as temperature and light .
准备方法
Synthetic Routes and Reaction Conditions: 4’-Chloro-4-biphenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 4-chlorobiphenyl with borane reagents, followed by oxidation to yield the boronic acid . Another method includes the reaction of 4-chlorobiphenyl with boronic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of 4’-Chloro-4-biphenylboronic acid typically involves large-scale hydroboration processes, followed by purification steps to obtain the desired product with high purity . The reaction conditions are optimized to ensure maximum yield and efficiency.
化学反应分析
Types of Reactions: 4’-Chloro-4-biphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biphenyl Derivatives: Formed through coupling reactions.
Oxidized or Reduced Forms: Depending on the reaction conditions.
相似化合物的比较
4-Biphenylboronic Acid: Similar structure but lacks the chlorine atom.
4-Chlorophenylboronic Acid: Contains a single phenyl ring with a chlorine atom and boronic acid group.
Uniqueness: 4’-Chloro-4-biphenylboronic acid is unique due to its biphenyl structure with a chlorine substituent, which enhances its reactivity and versatility in various chemical reactions compared to its analogs .
属性
IUPAC Name |
[4-(4-chlorophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZNRXWZCBUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585710 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364044-44-0 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
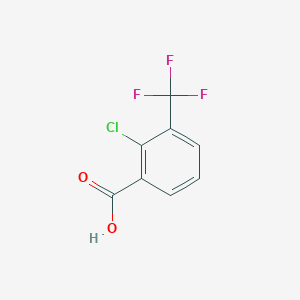
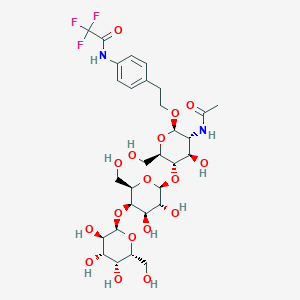

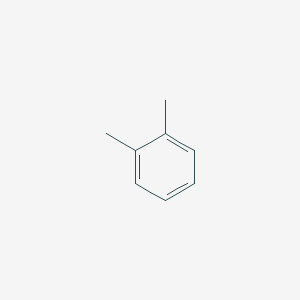
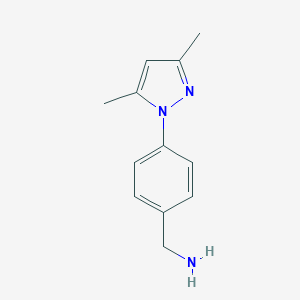
![thieno[2,3-f][1]benzothiole](/img/structure/B151619.png)
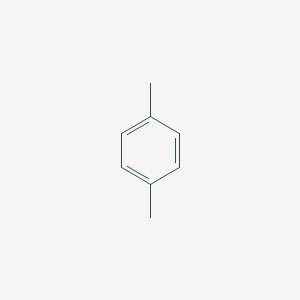
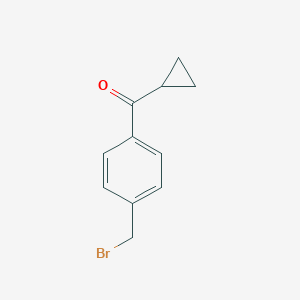
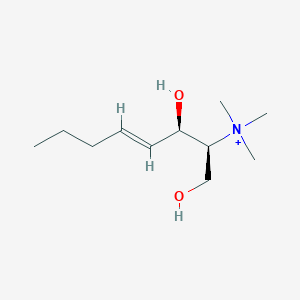
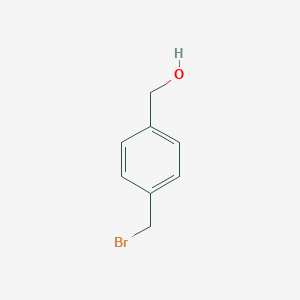
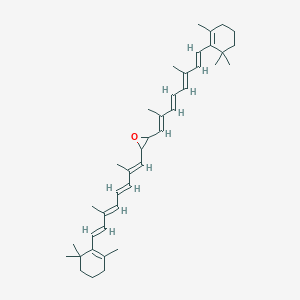
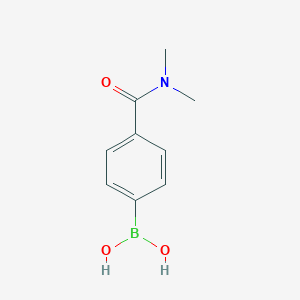
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
